molecular formula C13H19N3 B1482432 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098061-54-0

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1482432
CAS No.: 2098061-54-0
M. Wt: 217.31 g/mol
InChI Key: DTUWJUBNRDEOMQ-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is substituted with a tert-butyl group at the 2-position and a propargyl (prop-2-yn-1-yl) moiety at the 5-position (Fig. 1). Its molecular formula is C₁₃H₂₀N₄, with a molecular weight of 232.33 g/mol . This scaffold is structurally related to bioactive tetrahydropyrazolo[1,5-a]pyrazine derivatives, which are explored for antiviral and allosteric modulation applications .

Properties

IUPAC Name

2-tert-butyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-5-6-15-7-8-16-11(10-15)9-12(14-16)13(2,3)4/h1,9H,6-8,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUWJUBNRDEOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCN(CC2=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrazolo framework with a tert-butyl and a prop-2-yn-1-yl substituent. This unique arrangement contributes to its biological properties, particularly in interactions with biological targets.

Research indicates that compounds containing pyrazolo rings can exhibit various biological activities due to their ability to form hydrogen bonds and interact with protein targets. The specific mechanisms of action for this compound include:

  • Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases .
  • Antioxidant Properties : The presence of the pyrazole ring may confer antioxidant properties, potentially protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect Reference
Kinase InhibitionAkt3 (IC50 = low micromolar range)
Antioxidant ActivityReduces oxidative stress in cell models
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have investigated the effects of pyrazolo derivatives on various biological systems:

  • Cancer Cell Lines : In vitro studies demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Inflammatory Models : Another study explored the anti-inflammatory properties of similar compounds. Results indicated a reduction in pro-inflammatory cytokines in animal models treated with pyrazolo derivatives, suggesting potential therapeutic applications for inflammatory diseases .
  • Neuroprotective Effects : Research has also suggested that compounds with a pyrazolo structure may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) : The unsubstituted core scaffold serves as a precursor for antiviral agents. THPP derivatives, such as compound 45 (HBV CpAM), exhibit anti-HBV activity by disrupting viral capsid assembly .
  • Imidazo[1,2-a]pyrazine Derivatives: Compounds like tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (MW: 521.2) feature an imidazole-fused pyrazine ring, enhancing binding affinity to kinase targets .

Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
Target Compound 2-tert-butyl, 5-propargyl C₁₃H₂₀N₄ 232.33 Potential for functionalization
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2-nitro C₆H₈N₄O₂ 168.15 Electron-withdrawing nitro group; lower lipophilicity
Ethyl 5-(3-methylfuran-2-carbonyl)-THPP-2-carboxylate 2-ethyl ester, 5-(3-methylfuran) C₁₄H₁₆N₄O₃ 288.30 Antiviral activity against RSV
(R)-6-Isopropyl-THPP 6-isopropyl C₁₀H₁₇N₃ 179.27 Intermediate for Parkin E3 ligase modulators
  • Tert-Butyl vs.
  • Propargyl vs. Carbonyl Esters : The propargyl group enables click chemistry, whereas ester groups (e.g., in compound 29 ) facilitate hydrogen bonding with biological targets .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP compared to nitro or ester derivatives, impacting membrane permeability .
  • Solubility : Nitro-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar nitro groups .

Preparation Methods

Boc Protection of 5-Amino-1H-pyrazole

  • Reagents: tert-Butyl dicarbonate (Boc2O) is used to protect the amino group.
  • Solvent: Methylene dichloride (CH2Cl2).
  • Conditions: Room temperature.
  • Outcome: Formation of 1H-pyrazoles-5-t-butyl carbamate intermediate.

This step stabilizes the amino group and prevents unwanted side reactions during subsequent steps.

Nucleophilic Substitution with 1,3-Dibromopropane

  • Reagents: 1,3-Dibromopropane reacts with the Boc-protected pyrazole.
  • Base: Alkali salts such as sodium hydride or potassium carbonate.
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Reflux temperature.
  • Outcome: Introduction of a 3-bromopropyl side chain to the pyrazole nitrogen.

This substitution introduces the alkyl chain necessary for further functionalization.

Deprotection of Boc Group

  • Reagents: Hydrogen chloride (HCl) in methylene dichloride.
  • Conditions: 0°C, stirring for 24 hours.
  • Outcome: Removal of Boc group to regenerate the free amino group.

This step prepares the molecule for the intramolecular cyclization reaction.

Intramolecular Cyclization (Ring Closure)

  • Reagents: Potassium hydroxide (KOH).
  • Solvent: Toluene.
  • Conditions: Reflux for 6 hours.
  • Outcome: Formation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core via internal nucleophilic substitution.

This step completes the formation of the fused heterocyclic ring system characteristic of the target compound.

Introduction of the Prop-2-yn-1-yl Group

The prop-2-yn-1-yl substituent at the 5-position can be introduced by nucleophilic substitution using propargyl bromide or propargyl halides on the corresponding tetrahydropyrazolo[1,5-a]pyrazine intermediate. While explicit protocols for this exact substitution are scarce in the provided literature, analogous alkylation reactions on pyrazole derivatives are well documented in heterocyclic chemistry literature, often employing:

  • Reagents: Propargyl bromide.
  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Conditions: Room temperature to mild heating.

This step yields the 5-(prop-2-yn-1-yl) substituted product, completing the synthesis of 2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product/Intermediate
1 Boc Protection 5-Amino-1H-pyrazole Boc2O, CH2Cl2, RT 1H-pyrazoles-5-t-butyl carbamate
2 Nucleophilic Substitution Boc-protected pyrazole 1,3-Dibromopropane, Alkali, THF, Reflux 1-(3-bromopropyl)-1H-pyrazoles-5-t-butyl carbamate
3 Boc Deprotection Step 2 product HCl in CH2Cl2, 0°C, 24 h 1-(3-bromopropyl)-1H-pyrazoles-5-amine
4 Intramolecular Cyclization Step 3 product KOH, Toluene, Reflux, 6 h 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core
5 Alkylation (Prop-2-yn-1-yl introduction) Step 4 product Propargyl bromide, Base, DMF/ACN, RT to mild heat This compound

Research Findings and Notes

  • The Boc protection and deprotection strategy is crucial for selective functionalization of the amino group without side reactions.
  • The nucleophilic substitution with 1,3-dibromopropane and subsequent intramolecular cyclization are efficient for constructing the tetrahydropyrazolo[1,5-a]pyrazine ring system.
  • Solvent choice and temperature control are important to optimize yields and purity. For example, methylene dichloride is preferred for Boc protection and deprotection, while THF and toluene are favored for substitution and cyclization steps respectively.
  • Although direct literature on the prop-2-yn-1-yl substitution on this scaffold is limited, analogous alkylation reactions on pyrazole derivatives suggest that propargyl halides under basic conditions are effective reagents.
  • The compound’s hydrochloride salt form is well characterized and stable, facilitating further pharmaceutical development.

Q & A

Q. What are the key synthetic routes for 2-(tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with condensation of pyrazole precursors with propargylating agents. A common approach includes:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazoles under reflux with catalysts like Pd(PPh₃)₄ .
  • Step 2 : Introduction of the tert-butyl group via Boc protection, using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C .
  • Step 3 : Propargylation at the 5-position using propargyl bromide in the presence of NaH/DMF, with yields highly dependent on reaction time (12–24 hours) and temperature (40–60°C) .
    Key variables affecting yield include solvent polarity (DMF > THF), catalyst loading (5–10 mol%), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the propargyl group and tert-butyl substitution. Key signals include:
    • Propargyl protons: δ 2.1–2.3 ppm (triplet, CH₂-C≡CH) and δ 4.5–4.7 ppm (doublet, C≡CH) .
    • tert-butyl group: δ 1.4 ppm (singlet, 9H) .
  • Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR : Alkyne C≡C stretch at ~2100 cm⁻¹ and carbonyl (Boc) at ~1680 cm⁻¹ .

Q. What are the primary applications of this compound in medicinal chemistry research?

This compound serves as a versatile scaffold due to its:

  • Bioisosteric potential : The propargyl group mimics terminal alkynes in click chemistry for target identification .
  • CNS targeting : Structural analogs show affinity for neurological receptors (e.g., dopamine D₂, serotonin 5-HT₃) .
  • Kinase inhibition : Pyrazolo[1,5-a]pyrazines are explored as ATP-competitive inhibitors in cancer research .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of propargyl group introduction in the pyrazolo[1,5-a]pyrazine core?

Regioselectivity challenges arise due to competing N- vs. C-alkylation. Strategies include:

  • Directed metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions before propargylation .
  • Protection/deprotection : Temporary protection of reactive NH groups with Boc or Fmoc to direct alkylation to the 5-position .
  • Computational guidance : DFT calculations to predict transition-state energies for competing pathways .

Q. What strategies address discrepancies in biological activity data across different studies?

Contradictions in IC₅₀ values or target selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility issues : Use co-solvents (DMSO ≤1%) and confirm compound stability via HPLC .
  • Metabolic interference : Test metabolites (e.g., N-dealkylated products) using liver microsomes .

Q. How do computational models predict the binding affinity of this compound to neurological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with serotonin 5-HT₃ receptors, focusing on hydrogen bonds with Thr206 and hydrophobic contacts with the tert-butyl group .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energies, identifying key residues for mutagenesis studies .

Q. What analytical approaches resolve complex NMR splitting patterns in propargyl-substituted pyrazolo[1,5-a]pyrazines?

  • 2D NMR : HSQC and HMBC to assign overlapping proton signals (e.g., diastereotopic CH₂ in the tetrahydropyrazine ring) .
  • Variable temperature (VT) NMR : Resolve dynamic effects (e.g., ring inversion) by acquiring spectra at 25°C vs. −40°C .
  • NOESY : Detect spatial proximity between tert-butyl and propargyl groups to confirm regiochemistry .

Q. What are the stability profiles of this compound under different storage conditions?

  • Short-term storage : −20°C in anhydrous DMSO (≤1% H₂O) prevents hydrolysis of the Boc group .
  • Long-term stability : Lyophilized powders retain >95% purity for 12 months at −80°C .
  • Degradation pathways : Major degradation occurs via propargyl oxidation (detectable by TLC/HPLC) under ambient light; use amber vials for storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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